Propargyl-PEG4-bromide Propargyl-PEG4-bromide Propargyl-PEG4-bromide is a PEG derivative containing a propargyl group and a bromide group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1308299-09-3
VCID: VC0540333
InChI: InChI=1S/C11H19BrO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2
SMILES: C#CCOCCOCCOCCOCCBr
Molecular Formula: C11H19BrO4
Molecular Weight: 295.17

Propargyl-PEG4-bromide

CAS No.: 1308299-09-3

Cat. No.: VC0540333

Molecular Formula: C11H19BrO4

Molecular Weight: 295.17

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG4-bromide - 1308299-09-3

Specification

CAS No. 1308299-09-3
Molecular Formula C11H19BrO4
Molecular Weight 295.17
IUPAC Name 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
Standard InChI InChI=1S/C11H19BrO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2
Standard InChI Key BITLDNUKJCDASJ-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCBr
Appearance Solid powder

Introduction

Chemical Identity and Structure

Propargyl-PEG4-bromide (CAS: 1308299-09-3) is a polyethylene glycol (PEG) derivative containing two functional groups at opposite ends - a propargyl (alkyne) group and a bromide group, connected by a tetraethylene glycol chain. This structure provides a combination of reactivity and water solubility that is highly desirable in biomedical applications.

Chemical Identifiers

The compound's complete chemical identification details are summarized in the following table:

ParameterInformation
Chemical Name1-Bromo-3,6,9,12-tetraoxapentadec-14-yne
CAS Number1308299-09-3
Molecular FormulaC₁₁H₁₉BrO₄
Molecular Weight295.17 g/mol
MDL NumberMFCD28950764
PubChem ID91809458
InChI KeyBITLDNUKJCDASJ-UHFFFAOYSA-N
SMILES NotationBrCCOCCOCCOCCOCC#C

Physical and Chemical Properties

Propargyl-PEG4-bromide possesses specific physical and chemical properties that influence its behavior in various applications. Understanding these properties is crucial for researchers working with this compound.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateLiquid (presumed from related compounds)
Molecular Weight295.17 - 295.2 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point334.3 ± 32.0 °C at 760 mmHg
Flash Point135.7 ± 23.6 °C
Refractive Index1.476
LogP0.37

These physical properties indicate that Propargyl-PEG4-bromide is a relatively dense liquid with high boiling and flash points, suggesting stability at room temperature.

Chemical Reactivity

Propargyl-PEG4-bromide's chemical behavior is determined by its two primary functional groups:

  • Propargyl (alkyne) group: This terminal alkyne can participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with azide-containing compounds or biomolecules.

  • Bromide group: The bromide functions as an excellent leaving group for nucleophilic substitution reactions, allowing for further chemical modifications.

  • PEG backbone: The tetraethylene glycol chain provides hydrophilicity and increases solubility in aqueous media, making it compatible with biological systems.

Applications in Research and Development

Role in Click Chemistry

Propargyl-PEG4-bromide is widely used in click chemistry applications, particularly in bioconjugation. The propargyl (alkyne) group can readily react with azide-bearing compounds through copper-catalyzed azide-alkyne cycloaddition reactions, forming a stable 1,2,3-triazole linkage. This reaction is highly specific, proceeds with high yields under mild conditions, and is compatible with biological systems.

Application in Antibody-Drug Conjugate (ADC) Development

Propargyl-PEG4-bromide serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are an important class of targeted therapeutics for cancer treatment. The compound's bifunctional nature allows it to connect antibodies to cytotoxic payloads:

  • The bromide end can be used for attachment to antibodies through nucleophilic substitution reactions

  • The propargyl end can be connected to drug molecules via click chemistry

  • The PEG spacer provides water solubility and reduces aggregation, improving the pharmacokinetic profile of the resulting ADC

Polymer and Biomolecule Modification

The compound is also employed in the modification of polymers and biomolecules:

  • Synthesis of heterobifunctional PEG derivatives

  • Preparation of peptide-grafted polyesters

  • Development of bioconjugates with enhanced properties

  • Creation of functionalized surfaces for biomedical applications

SupplierCatalog NumberPurityStorage Condition
Creative BiolabsADC-L-Y0061≥95%-20°C
Precise PEGAG-1863>96%Not specified
CD BioparticlesCDPB-041348 (presumed)98%-20°C

These specifications indicate that high-purity Propargyl-PEG4-bromide is readily available for research purposes, with recommended storage at freezer temperatures to maintain stability.

Research involving Propargyl-PEG4-bromide continues to expand, particularly in the field of bioconjugation and drug delivery. The compound has been referenced in research related to:

  • Development of antibody-drug conjugates for targeted cancer therapy

  • Creation of functionalized polymers with tailored properties

  • Synthesis of biocompatible materials for medical applications

  • Investigation of novel click chemistry applications

Comparison with Related Compounds

Propargyl-PEG4-bromide belongs to a family of PEG-based linkers with varying functional groups and chain lengths. Related compounds include:

CompoundKey Difference from Propargyl-PEG4-bromideApplication Difference
Propargyl-PEG4-alcoholTerminal hydroxyl instead of bromideLess reactive, used for different conjugation strategies
TAMRA-PEG3-N3Contains fluorescent dye and azide groupUsed for fluorescent labeling applications
Bis-PEG6-NHS esterContains NHS ester groupsPrimarily reacts with amines
Propargyl bromideLacks PEG chainHigher reactivity, lower water solubility

These structural differences result in distinct reactivity profiles and applications in chemical synthesis and bioconjugation.

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